molecular formula C5H3NO4S B042502 4-nitrothiophene-2-carboxylic acid CAS No. 13138-70-0

4-nitrothiophene-2-carboxylic acid

Cat. No.: B042502
CAS No.: 13138-70-0
M. Wt: 173.15 g/mol
InChI Key: SZHKHACZQDMGGI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

Cellular Effects

Given its role as an intermediate in the synthesis of pharmaceutical compounds , it may influence various cellular processes depending on the specific compounds it is used to synthesize.

Molecular Mechanism

It is known to be utilized in the preparation of hetaryl ureas as integrin αVβ3-Receptor antagonists , suggesting it may interact with biomolecules in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-nitrothiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 2-thiophenecarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods: Industrial production of 4-nitro-2-thiophenecarboxylic acid often involves the same nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods .

Comparison with Similar Compounds

Uniqueness: 4-nitrothiophene-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceutical compounds and in biochemical research .

Properties

IUPAC Name

4-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHKHACZQDMGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296383
Record name 4-nitro-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-70-0
Record name 13138-70-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Thiophenecarboxylic acid (6.4 g, 50 mM) was suspended in acetic anhydride (15 ml) and fuming nitric acid (16 ml) in glacial acetic acid (25 ml) added slowly over 1 hour with stirring, while keeping the temperature of the reaction mixture below 30° C. The reaction mixture was stirred at ambient temperature for 2 hours. The product was purified by subjecting to chromatography (470 ml) on HP20SS resin using methanol/(water+1% acetic acid): 0/100→50/50 as eluant. The pure title compound was obtained (1.3 g) together with a mixture of 4- and 5- nitrothiophene-2-carboxylic acid (4.4 g).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sulfuric acid (3.0 mL, 5.505 g, 56.17 mmol) was added to nitric acid (2.0 mL, 2.98 g, 49.6 mmol) slowly at 0-10° C. After completion of the addition, thiophene-2-carboxylic acid (2.8 g, 21.87 mmol) was added to the above nitration mixture slowly for 15 min at the same temperature and stirred the mixture for 1 h. The reaction mixture was poured into ice cold water and stirred for 30 min. The precipitated solid was filtered, washed with cold water and dried. The filtrate was extracted with ethyl acetate. The combined ethyl acetate layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The combined product was stirred with hexane (2×50 mL) and filtered the solid and dried to give the product as an off-white solid (2.8 g, 75%), mp 110-118° C. The product was a mixture of two compounds by HPLC and 1H NMR and was proceeded to the next step.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrothiophene-2-carboxylic acid
Reactant of Route 2
4-nitrothiophene-2-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
4-nitrothiophene-2-carboxylic acid
Reactant of Route 5
4-nitrothiophene-2-carboxylic acid
Reactant of Route 6
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Customer
Q & A

Q1: Can 4-Nitro-2-thiophenecarboxylic acid be converted into other useful compounds?

A1: Yes, 4-Nitro-2-thiophenecarboxylic acid and its esters can undergo reductive acetylation. [] This reaction transforms the nitro group (-NO2) into an acetylamino group (-NHCOCH3), leading to the formation of 4-acetylamino-2-thiophenecarboxylic acid derivatives.

Q2: Are there alternative methods to transform 4-Nitro-2-thiophenecarboxylic acid?

A2: Yes, treating 4-Nitro-2-thiophenecarboxylic acid with alkali metals in liquid ammonia results in a reductive cleavage. [] This reaction not only reduces the nitro group but also cleaves the thiophene ring, leading to the formation of 5-mercapto-4-ketoalkanoic acids. This method offers an alternative synthetic pathway compared to the reductive acetylation mentioned previously.

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